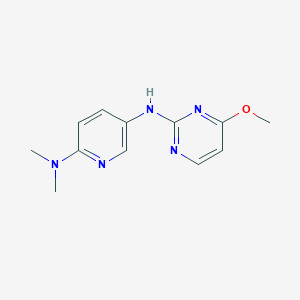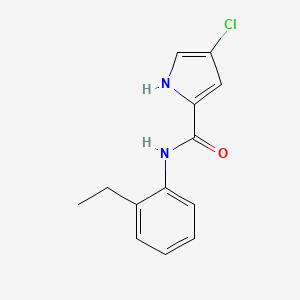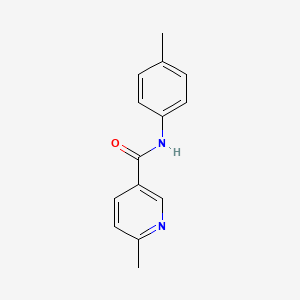![molecular formula C20H26N2O3S B7537891 N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide, also known as MTSEA-butyramide, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, making it a valuable tool for studying protein structure and function.
作用機序
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide reacts with cysteine residues in proteins via a thiol-disulfide exchange reaction. The sulfhydryl group on the cysteine residue reacts with the sulfonyl group on the N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide, resulting in the formation of a covalent bond between the two molecules. This modification can alter the protein's structure and function, allowing researchers to study its role in cellular processes.
Biochemical and physiological effects:
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide has been shown to have a wide range of biochemical and physiological effects. It has been used to study the activity of ion channels, enzymes, and other proteins involved in cellular signaling pathways. It has also been used to study the role of cysteine residues in protein-protein interactions and protein folding.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide in lab experiments is its selectivity for cysteine residues. This allows researchers to study the role of specific cysteine residues in protein function, without affecting other amino acid residues. However, N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide can also react with other sulfhydryl-containing molecules, such as glutathione and cysteine, which can complicate data interpretation.
List of future directions:
1. Development of more selective sulfhydryl-reactive compounds for studying protein structure and function.
2. Investigation of the effect of N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide modifications on protein stability and folding.
3. Use of N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide to study the role of cysteine residues in protein-protein interactions.
4. Application of N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide in drug discovery, to identify compounds that can selectively target cysteine residues in disease-related proteins.
5. Development of new methods for analyzing N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide modifications in proteins, such as mass spectrometry and NMR spectroscopy.
In conclusion, N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide is a valuable tool for studying protein structure and function, due to its ability to selectively modify cysteine residues. Its unique properties have led to a wide range of applications in scientific research, and it is likely to continue to be an important tool in the future.
合成法
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide can be synthesized using a multi-step process, starting with the reaction of 2,5-dimethylphenylamine with methyl 4-chlorobutyrate to form N-(2,5-dimethylphenyl)-4-methylbutyramide. This compound is then reacted with toluene-4-sulfonyl chloride to form N-(2,5-dimethylphenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide.
科学的研究の応用
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide has a wide range of applications in scientific research. It is commonly used to study protein structure and function, as it can selectively modify cysteine residues in proteins. This allows researchers to probe the role of specific cysteine residues in protein function, as well as to study the effect of modifications on protein activity.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-8-11-18(12-9-15)26(24,25)22(4)13-5-6-20(23)21-19-14-16(2)7-10-17(19)3/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDSRYNRVBFFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)
![3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7537814.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)

![7-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7537835.png)
![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)

![N-(furan-2-ylmethyl)-2-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7537872.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)

![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)